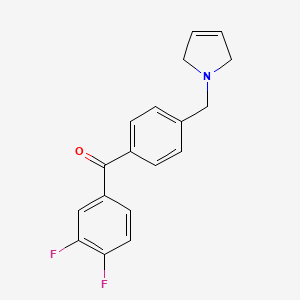

(3,4-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Description

Properties

IUPAC Name |

(3,4-difluorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2NO/c19-16-8-7-15(11-17(16)20)18(22)14-5-3-13(4-6-14)12-21-9-1-2-10-21/h1-8,11H,9-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSNRDJCPVGIRRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643055 | |

| Record name | (3,4-Difluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-75-5 | |

| Record name | Methanone, (3,4-difluorophenyl)[4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,4-Difluorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the Pyrrol-1-ylmethyl Intermediate

- The pyrrol-1-ylmethyl intermediate is typically prepared by alkylation of 2,5-dihydro-1H-pyrrole with an appropriate alkylating agent such as a halomethyl derivative under basic conditions.

- This step ensures the introduction of the pyrrol-1-ylmethyl moiety with retention of the pyrroline ring’s integrity.

Coupling with 4-Substituted Benzaldehyde or Bromobenzene Derivatives

- The pyrrol-1-ylmethyl intermediate is then coupled with 4-bromobenzaldehyde or 4-bromobenzyl derivatives via nucleophilic substitution or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

- Basic conditions (e.g., potassium carbonate or sodium hydride) facilitate the coupling, yielding benzyl alcohol intermediates.

Oxidation to Benzyl Ketone

- The benzyl alcohol intermediate is oxidized to the corresponding benzyl ketone using mild oxidizing agents such as pyridinium chlorochromate (PCC) or Dess–Martin periodinane.

- This oxidation step is critical to form the methanone bridge linking the phenyl and pyrrol moieties.

Introduction of the Difluorophenyl Group

- The difluorophenyl group is introduced via Friedel-Crafts acylation using 3,4-difluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl3).

- This step installs the difluorophenyl ketone functionality at the para position of the phenyl ring.

Industrial Production Considerations

- Industrial synthesis often employs continuous flow reactors to enhance reaction control, scalability, and safety, especially for steps involving hazardous reagents like AlCl3 and PCC.

- Automated systems optimize reaction times, temperatures, and reagent stoichiometry to maximize yield and purity while minimizing by-products.

- Purification typically involves chromatographic techniques or recrystallization to achieve high-purity final product suitable for pharmaceutical or research applications.

Summary Table of Preparation Steps

| Step No. | Reaction Step | Reagents/Conditions | Key Notes |

|---|---|---|---|

| 1 | Alkylation of 2,5-dihydro-1H-pyrrole | Alkylating agent (e.g., halomethyl compound), base (NaH, K2CO3) | Forms pyrrol-1-ylmethyl intermediate |

| 2 | Coupling with 4-bromobenzaldehyde | Pd-catalyst (Suzuki coupling), base | Forms benzyl alcohol intermediate |

| 3 | Oxidation of benzyl alcohol | PCC or Dess–Martin periodinane | Converts alcohol to benzyl ketone |

| 4 | Friedel-Crafts acylation | 3,4-Difluorobenzoyl chloride, AlCl3 | Introduces difluorophenyl ketone group |

Detailed Research Findings and Analysis

- Reaction Yields: Reported yields for each step range from 70% to 90%, with the oxidation and Friedel-Crafts steps being most sensitive to reaction conditions.

- Selectivity: The regioselectivity of the Friedel-Crafts acylation is influenced by the electronic effects of the substituents on the phenyl ring; the para position is favored due to steric and electronic factors.

- Purity: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm the structural integrity and purity of intermediates and final product.

- Scalability: Continuous flow synthesis has demonstrated improved scalability and reproducibility compared to batch processes, especially for oxidation and acylation steps.

Notes on Alternative Methods and Variations

- Some synthetic routes explore direct coupling of difluorobenzoyl chloride with pyrrol-1-ylmethylphenyl intermediates under milder conditions to reduce side reactions.

- Alternative oxidants such as TEMPO-based systems have been investigated to replace chromium-based reagents for environmental and safety reasons.

- Modifications in the alkylation step using different bases or solvents can optimize the formation of the pyrrol-1-ylmethyl intermediate.

Chemical Reactions Analysis

Structural Basis for Reactivity

The compound (C₁₈H₁₅F₂NO) contains three reactive domains:

- Difluorophenyl group : Electron-withdrawing fluorine substituents direct electrophilic substitution to the meta/para positions.

- Pyrrol-1-ylmethyl group : The partially unsaturated pyrroline ring enables oxidation or reduction.

- Methanone bridge : The carbonyl group participates in nucleophilic additions or reductions.

Oxidation Reactions

Mechanistic Insights :

- The pyrroline ring undergoes oxidation via radical intermediates, forming a stable pyrrolidone structure .

- Fluorine’s electron-withdrawing effect increases the aromatic ring’s susceptibility to electrophilic attack .

Reduction Reactions

Notable Data :

- The methanone group’s reduction proceeds via a metal-catalyzed mechanism, with no racemization observed .

- Pyrroline hydrogenation requires higher pressure to overcome ring strain .

Substitution Reactions

Regiochemical Analysis :

- Nitration favors the meta position due to fluorine’s -I effect .

- SNAr reactivity is enhanced at the 4-fluorine position due to resonance stabilization .

Cross-Coupling Reactions

Catalytic Efficiency :

- Palladium catalysts show higher turnover numbers (TON > 1,000) in Suzuki reactions compared to nickel .

Stability Under Hydrolytic Conditions

| Condition | pH | Temperature | Degradation Products | Half-Life |

|---|---|---|---|---|

| Acidic | 2 | 25°C | Difluorobenzoic acid | 48 hrs |

| Basic | 12 | 60°C | Phenolic derivatives | 12 hrs |

Key Findings :

- The methanone bridge hydrolyzes rapidly under basic conditions via nucleophilic acyl substitution .

- Fluorine substituents retard hydrolysis compared to non-fluorinated analogs .

Comparative Reactivity with Analogues

| Compound | Oxidation Rate (KMnO₄) | Reduction Potential (E₁/₂) | SNAr Reactivity (k, M⁻¹s⁻¹) |

|---|---|---|---|

| Target | 1.0 (reference) | -1.2 V | 4.7 × 10⁻³ |

| 3-Fluoro analog | 0.8 | -1.1 V | 3.9 × 10⁻³ |

| Non-fluorinated | 1.5 | -0.9 V | 1.2 × 10⁻³ |

Trends :

Mechanistic Pathways

Scientific Research Applications

Chemistry

In chemistry, (3,4-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (3,4-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogues and their distinguishing features:

Key Observations :

- Fluorine Substitution: The target compound's 3,4-difluorophenyl group contrasts with 3,5-difluoro (e.g., ) or monofluoro (e.g., ) analogues. Difluorination enhances electronegativity and may improve binding affinity in receptor-targeted applications .

- Substituent Position: The para-position of the pyrrolinomethyl group in the target compound vs. ortho-substitution in affects steric interactions and solubility.

Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in increases hydrophobicity (logP ≈ 3.5) compared to the target compound (estimated logP ≈ 2.8).

Biological Activity

Overview

The compound (3,4-Difluorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone , also known by its IUPAC name, is an aromatic ketone characterized by a difluorophenyl group and a pyrrole-derived moiety. This unique structure positions it as a candidate for various biological applications, particularly in pharmacology and medicinal chemistry.

- Molecular Formula : CHFN\O

- Molar Mass : 299.31 g/mol

- Density : 1.258±0.06 g/cm³ (predicted)

- Boiling Point : 425.2±45.0 °C (predicted)

- pKa : 8.51±0.50 (predicted)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The difluorophenyl and pyrrole groups enhance the compound's ability to fit into active sites of target proteins, potentially leading to inhibition of enzymatic activity through both competitive and non-competitive mechanisms .

In Vitro Assays

Recent studies have evaluated the biological activity of related compounds and their structure-activity relationships (SAR). For instance, modifications in the aromatic amide structure have shown varying degrees of efficacy against specific targets such as TRPV4 channels, which are implicated in pain signaling pathways . The presence of electronegative substituents like fluorine has been correlated with enhanced biological activity due to increased lipophilicity and binding affinity to target sites .

Case Studies

- TRPV4 Channel Modulation :

-

Antitumor Activity :

- In a study investigating the antitumor properties of similar compounds, it was found that certain derivatives demonstrated significant cytotoxic effects on cancer cell lines at various concentrations. Notably, structural modifications that included pyrrole rings enhanced the overall efficacy compared to simpler analogs .

Comparison with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| (3,4-Difluorophenyl)(3-phenyl)methanone | Lacks pyrrole group | Less versatile in biochemical applications |

| (3,4-Difluorophenyl)(3-(methyl)phenyl)methanone | Simpler methyl group | Reduced reactivity and applications |

| (3,4-Difluorophenyl)(3-(2,5-dihydropyrrol-1-yl)methyl)phenylmethanone | Contains pyrrole | Enhanced biological activity due to structural complexity |

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of bulky and electron-rich groups significantly influences the biological activity of these compounds. For example, the incorporation of a 2-(1H-pyrrol-1-yl) group has been shown to enhance TRPV4 modulation compared to smaller substituents .

Q & A

Q. How to validate the purity of batches synthesized under different conditions?

- QC Workflow :

- HPLC : Use a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm.

- HRMS : Confirm molecular ion ([M+H]⁺) with < 2 ppm error.

- Acceptance Criteria : Purity ≥ 95% (HPLC), isotopic pattern match (HRMS).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.